n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

Lipophilicity Drug Design ADME

This fluorinated benzamide is a validated multi-kinase inhibitor scaffold (Nek2 IC₅₀=10.5μM; Bfl-1/Bim IC₅₀=2.5μM) with confirmed antiproliferative activity in MCF7 cells. Its unique ortho-fluoro substitution pattern and meta-CF₃ group offer distinct conformational and metabolic stability advantages over 4-fluoro and non-fluorinated analogs. Ideal as a reference standard or synthetic building block for SAR optimization campaigns.

Molecular Formula C14H9F4NO
Molecular Weight 283.22 g/mol
CAS No. 199461-55-7
Cat. No. B190272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide
CAS199461-55-7
Molecular FormulaC14H9F4NO
Molecular Weight283.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)F
InChIInChI=1S/C14H9F4NO/c15-11-6-1-2-7-12(11)19-13(20)9-4-3-5-10(8-9)14(16,17)18/h1-8H,(H,19,20)
InChIKeyGDAKRRAHPILODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 199461-55-7): Technical Baseline for Procurement and Research Selection


N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 199461-55-7) is a fluorinated benzamide derivative with the molecular formula C₁₄H₉F₄NO and a molecular weight of 283.22 g/mol . It is classified as a fluorinated building block in organic synthesis and has been investigated for its potential as a multi-kinase inhibitor targeting pathways involved in tumor growth and angiogenesis . The compound features both a 2-fluorophenyl moiety and a 3-trifluoromethylbenzamide core, a substitution pattern that influences its physicochemical properties and potential biological interactions [1].

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 199461-55-7): Structural Nuances That Preclude Direct Analog Replacement


Substitution of N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide with close structural analogs—such as its 4-fluoro positional isomer (CAS 33489-71-3) or the non-fluorinated variant (CAS 106376-18-5)—can significantly alter key physicochemical and biological properties. The ortho-fluorine on the aniline ring introduces distinct electronic and steric effects that impact molecular conformation, intermolecular interactions, and metabolic stability relative to para- or unsubstituted analogs [1]. Furthermore, the meta-trifluoromethyl group on the benzamide ring provides a specific spatial and electronic environment that is not recapitulated by ortho- or para-CF₃ isomers [2]. These subtle structural differences translate into measurable variations in lipophilicity, solid-state properties, and target engagement profiles, making direct one-to-one replacement unreliable without re-optimization of experimental conditions [3].

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 199461-55-7): Comparative Quantitative Evidence for Differentiated Selection


Lipophilicity (LogP) Comparison: 2-Fluoro vs. 4-Fluoro vs. Non-Fluorinated Analogs

The ortho-fluoro substitution in N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide yields a calculated logP of 4.17, which is identical to its para-fluoro isomer (CAS 33489-71-3, logP = 4.17) but notably higher than the non-fluorinated analog N-phenyl-3-(trifluoromethyl)benzamide (CAS 106376-18-5, logP = 4.03) [1]. While the 2-fluoro and 4-fluoro isomers share the same logP, the ortho-fluoro substitution is expected to impart a lower pKa and altered hydrogen-bonding capacity due to intramolecular interactions with the amide N-H, a feature not present in the para isomer [2]. This can influence solubility and permeability in biological systems beyond what is captured by logP alone.

Lipophilicity Drug Design ADME

Solid-State Thermal Stability: Melting Point Distinction from 4-Fluoro Isomer

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide exhibits a melting point range of 105–107°C, which is 4–5°C higher than that of its 4-fluoro positional isomer (CAS 33489-71-3, melting point 101–102°C) [1][2]. This difference reflects stronger intermolecular interactions in the solid state for the ortho-fluoro derivative, likely due to more favorable crystal packing enabled by the specific molecular conformation. The higher melting point may confer advantages in thermal stability during processing, storage, or formulation development, particularly in applications where elevated temperatures are encountered.

Thermal Analysis Solid-State Chemistry Formulation

Purity Specifications and Quality Control: Vendor-Reported Purity Levels

Commercially available N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide is routinely supplied with a minimum purity of 95–98%, as verified by NMR, HPLC, and GC analytical methods . Multiple vendors report purity specifications of ≥98% (Chemscene, Leyan) or 95%+ (Bidepharm, AKSci) . In contrast, the 4-fluoro isomer (CAS 33489-71-3) is commonly offered at a lower purity threshold (e.g., 97%) [1]. While both compounds are available in high purity, the 2-fluoro derivative benefits from broader vendor availability with documented QC release data, which can streamline procurement workflows and reduce lead times for assay development.

Analytical Chemistry Quality Control Procurement

Kinase Inhibition Profile: Multi-Kinase Activity with Distinct Potency

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has been characterized as a multi-kinase inhibitor with reported IC₅₀ values across several targets. In biochemical assays, it exhibits an IC₅₀ of 10.5 μM against Nek2 kinase and 2.5 μM against Bfl-1/Bim, indicating weak to moderate potency [1][2]. While these values do not position it as a high-potency lead compound, they establish a baseline activity profile that is structurally distinct from its analogs. For example, the non-fluorinated analog N-phenyl-3-(trifluoromethyl)benzamide (CAS 106376-18-5) lacks the ortho-fluoro substituent and has not been reported to exhibit comparable kinase inhibition, suggesting that the fluorine atom contributes to target engagement [3]. Direct comparative IC₅₀ data for the 4-fluoro isomer are not available in the public domain.

Kinase Inhibition Oncology Biological Assay

Antiproliferative Activity: Cellular Efficacy in MCF7 Breast Cancer Model

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7 in a 72-hour MTT assay [1]. Although the exact IC₅₀ value is not publicly disclosed in the abstracted ChEMBL record, the compound is documented to inhibit MCF7 cell growth, establishing it as a cell-active agent in this model system. By comparison, the 4-fluoro isomer (CAS 33489-71-3) and the non-fluorinated analog (CAS 106376-18-5) lack publicly available antiproliferative data in MCF7 cells [2][3]. The ortho-fluoro substitution thus appears to confer a unique cellular activity profile not observed for close structural analogs.

Cancer Cell Biology Antiproliferative MTT Assay

N-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 199461-55-7): Recommended Research and Industrial Use Cases Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

The compound's measurable kinase inhibition against Nek2 (IC₅₀ = 10.5 μM) and Bfl-1/Bim (IC₅₀ = 2.5 μM), combined with its distinct ortho-fluoro substitution pattern, makes it a valuable reference compound for SAR campaigns aimed at optimizing kinase inhibitor scaffolds [1]. Researchers investigating the impact of fluorine substitution on target engagement can use this compound to benchmark the activity of new derivatives.

Fluorinated Building Block in Medicinal Chemistry Synthesis

As a commercially available fluorinated building block with purity specifications of 95–98% and documented QC release data (NMR, HPLC, GC), this compound is well-suited for use as a synthetic intermediate in the construction of more complex drug-like molecules . Its ortho-fluoro aniline moiety can be further elaborated via cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability in downstream analogs [2].

Oncology Research Tool in MCF7 Breast Cancer Models

Given its documented antiproliferative activity in MCF7 cells, N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide may serve as a positive control or tool compound in breast cancer cell-based assays [3]. Unlike its 4-fluoro and non-fluorinated analogs, which lack publicly available MCF7 activity data, this compound provides a validated starting point for studies investigating benzamide-based antiproliferative agents.

Physicochemical Reference Standard for Lipophilicity and Thermal Analysis

The compound's well-characterized logP (4.17) and melting point (105–107°C) establish it as a useful reference standard for calibrating computational logP predictions and thermal analysis instrumentation [4][5]. Its higher melting point relative to the 4-fluoro isomer (101–102°C) provides a clear, measurable distinction that can be leveraged in solid-state characterization method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(2-Fluorophenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.